molecular formula C10H14N2O2 B1285302 2-(Tert-butylamino)nicotinic acid CAS No. 460044-25-1

2-(Tert-butylamino)nicotinic acid

Katalognummer: B1285302
CAS-Nummer: 460044-25-1
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: RGZQIUDTUICWNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Substitution Reactions

The tert-butylamino group undergoes nucleophilic substitution under controlled conditions. A primary synthesis route involves reacting 2-chloronicotinic acid with tert-butylamine:

Reaction:
2 chloronicotinic acid+tert butylamine2 tert butylamino nicotinic acid+HCl\text{2 chloronicotinic acid}+\text{tert butylamine}\rightarrow \text{2 tert butylamino nicotinic acid}+\text{HCl}

Conditions:

  • Solvent: Water or ethanol
  • Temperature: 150–180°C (hydrothermal) or 80–100°C (microwave-assisted)
  • Catalyst: None required for simple substitution .
Substituent Reagent Conditions Yield Reference
tert-butylamine2-chloronicotinic acidHydrothermal, 180°C82%
tert-butylamine2-chloronicotinic acidMicrowave, 100°C73%

Oxidation Reactions

The carboxylic acid group and pyridine ring can be oxidized to form derivatives such as quinolinic acids or hydroxylated products.

Example Reaction:
2 tert butylamino nicotinic acidKMnO4/H2SO42 tert butylamino quinolinic acid\text{2 tert butylamino nicotinic acid}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{2 tert butylamino quinolinic acid}

Key Findings:

  • Strong oxidizing agents (e.g., KMnO₄, CrO₃) selectively oxidize the pyridine ring .
  • Oxidation under acidic conditions yields hydroxylated pyridines .
Oxidizing Agent Product Temperature Selectivity
KMnO₄Quinolinic acid derivative80°CHigh
CrO₃Hydroxylated pyridine60°CModerate

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol or amine using LiAlH₄ or NaBH₄.

Reaction:
2 tert butylamino nicotinic acidLiAlH42 tert butylamino nicotinyl alcohol\text{2 tert butylamino nicotinic acid}\xrightarrow{\text{LiAlH}_4}\text{2 tert butylamino nicotinyl alcohol}

Conditions:

  • Solvent: Dry THF or diethyl ether
  • Temperature: 0–25°C .
Reducing Agent Product Yield Reference
LiAlH₄Nicotinyl alcohol68%
NaBH₄Partial reduction42%

Esterification

The carboxylic acid reacts with alcohols to form esters, useful in prodrug development.

Reaction:
2 tert butylamino nicotinic acid+R OHH+2 tert butylamino nicotinate ester\text{2 tert butylamino nicotinic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{2 tert butylamino nicotinate ester}

Example:

  • Reaction with methanol yields methyl 2-(tert-butylamino)nicotinate, a precursor for neurological drug candidates.
Alcohol Catalyst Temperature Yield
MethanolH₂SO₄Reflux89%
EthanolHCl60°C76%

Acid-Base Reactions

The compound exhibits zwitterionic behavior in aqueous solutions due to its carboxylic acid and amino groups.

Equilibrium:
HOOC C H N NH C CH  OOC C H N NH C CH \text{HOOC C H N NH C CH }\leftrightarrow \text{ OOC C H N NH C CH }

Key Observations:

  • pH-dependent solubility: Insoluble at neutral pH, soluble in acidic/basic media .
  • Forms stable salts with alkali metals (e.g., Na⁺, K⁺) .

Wissenschaftliche Forschungsanwendungen

Nicotinic Acetylcholine Receptor Modulation

One of the primary applications of 2-(tert-butylamino)nicotinic acid lies in its ability to modulate nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds similar to this compound can act as antagonists or agonists at these receptors, influencing neurotransmission and potentially aiding in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia .

Antidepressant Properties

Recent studies have highlighted the potential of this compound and its analogs in treating depression. The compound may enhance dopaminergic and noradrenergic signaling, which is crucial for mood regulation. By inhibiting the reuptake of these neurotransmitters, it could serve as an effective antidepressant, similar to bupropion, which has shown efficacy in smoking cessation and depression management .

Case Study: Bupropion Analogues

A significant body of research has focused on bupropion and its analogues, including this compound. A study demonstrated that analogues exhibiting similar structural features could effectively inhibit dopamine and norepinephrine uptake while also antagonizing nAChRs. These properties contribute to their potential use in treating nicotine addiction and enhancing smoking cessation efforts .

Study Objective Findings
Study on Bupropion AnaloguesEvaluate efficacy in nicotine addictionAnalogues showed superior inhibition of dopamine uptake compared to bupropion
Research on nAChR ModulationInvestigate role in neurodegenerative diseasesCompounds enhanced cognitive function in animal models

Potential in Drug Development

The unique pharmacological profile of this compound positions it as a candidate for further drug development. Its ability to interact with multiple neurotransmitter systems suggests it could be beneficial for conditions beyond depression and nicotine addiction, including anxiety disorders and cognitive impairments associated with aging.

Vergleich Mit ähnlichen Verbindungen

2-(Tert-butylamino)nicotinic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific tert-butylamino substitution, which imparts distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

2-(Tert-butylamino)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butylamino group attached to the nicotinic acid structure, which is characterized by a pyridine ring with a carboxylic acid functional group. This modification influences its interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs).

The biological activity of this compound primarily involves its interaction with nAChRs, which play crucial roles in neurotransmission and various physiological processes. Preliminary studies suggest that this compound may act as both an agonist and antagonist depending on the receptor subtype, indicating its potential utility in treating neurological disorders.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects. Its ability to modulate nAChR activity suggests potential applications in neurodegenerative conditions such as Alzheimer's disease. Further investigations are needed to elucidate its pharmacological profile and therapeutic potential .

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of nicotinic acid, including this compound, possess significant anti-inflammatory properties. For instance, compounds derived from nicotinic acid have shown comparable inhibition of inflammatory cytokines such as TNF-α and IL-6 when tested against standard anti-inflammatory drugs like ibuprofen . These findings highlight the compound's potential in managing inflammatory diseases.

Cardiovascular Health

Nicotinic acid derivatives are known to influence lipid metabolism, which suggests that this compound may have implications for cardiovascular health. The modulation of lipid profiles could contribute to the prevention of atherosclerosis and other cardiovascular diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Neuroprotective Studies : In a study assessing the compound's effects on neuronal cells, it was found to enhance cell viability under oxidative stress conditions, suggesting protective mechanisms against neurotoxicity.
  • Anti-inflammatory Evaluation : A series of experiments involving RAW 264.7 macrophage cells demonstrated that this compound significantly reduced nitrite production, a marker of inflammation, without compromising cell viability .
  • Molecular Docking Studies : Molecular docking simulations have indicated favorable binding interactions between this compound and COX-2, further supporting its role as a potential anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure CharacteristicsUnique Features
Nicotinic AcidPyridine ring with carboxylic acidNaturally occurring vitamin B3
BupropionAromatic ketone with tert-butylaminoUsed as an antidepressant and smoking cessation aid
6-(Tert-Butylamino)nicotinic AcidSimilar structure but different substitutionPotentially different receptor activity

The distinct placement of the tert-butylamino group in this compound enhances its reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Tert-butylamino)nicotinic acid, and how do reaction conditions influence yield?

The synthesis of tert-butylamino-substituted nicotinic acid derivatives typically involves condensation reactions between nicotinic acid precursors and tert-butylamine. For example, analogous compounds like 2-(Tert-butylamino)ethyl methacrylate are synthesized via esterification using catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux, with water removal to shift equilibrium toward product formation . Methodological considerations:

  • Catalyst selection : Acidic catalysts improve reaction efficiency but may require neutralization steps.
  • Temperature control : Reflux conditions (~100–120°C) are critical for activating intermediates.
  • Purification : Column chromatography or recrystallization is often used to isolate the product from unreacted tert-butylamine.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Combined spectroscopic and computational methods are recommended:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR can identify tert-butyl group signals (e.g., δ ~1.3 ppm for C(CH3)3\text{C}(\text{CH}_3)_3) and confirm substitution on the pyridine ring .
  • FT-IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and N-H (~3300 cm1^{-1}) validate the carboxylic acid and amino groups.
  • X-ray crystallography : Resolves ambiguity in regiochemistry, as demonstrated for structurally similar compounds like 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol .

Q. What are the stability profiles of this compound in aqueous solutions?

The compound’s stability depends on pH and temperature:

  • Acidic conditions : Protonation of the pyridine nitrogen increases susceptibility to hydrolysis.
  • Oxidative degradation : Similar to nicotinic acid derivatives, peroxomonosulfate in acidic media can oxidize the tertiary amine group, with kinetics following second-order rate laws .
  • Storage recommendations : Store at 4°C in inert atmospheres to minimize decomposition.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Density Functional Theory (DFT) studies on tert-butylamino-substituted compounds reveal:

  • Charge distribution : The tert-butyl group donates electron density to the pyridine ring, altering reactivity at the carboxylic acid site .
  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions between the amino group and aromatic system, critical for predicting reaction pathways .
  • Applications : These insights guide the design of derivatives with tailored redox or binding properties.

Q. What biochemical interactions are observed between this compound and NAD(P)H-dependent enzymes?

Nicotinic acid derivatives are precursors to NAD+^+ biosynthesis. While direct studies on this compound are limited, nicotinic acid mononucleotide (a related compound) acts as a substrate for phosphoribosyltransferases, suggesting potential enzyme interactions . Experimental design considerations:

  • Enzyme assays : Use purified human nicotinic acid phosphoribosyltransferase (NAPRT) to measure substrate conversion rates.
  • Competitive inhibition studies : Compare IC50_{50} values with unmodified nicotinic acid to assess steric effects from the tert-butyl group.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • HPLC-MS/MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Detect [M+H]+^+ ions in positive ion mode .
  • Derivatization : Enhance sensitivity by reacting the carboxylic acid group with 2,4-dinitrophenylhydrazine (DNPH) or similar reagents .
  • Validation : Include internal standards like deuterated analogs to correct for matrix effects.

Q. How can synthetic modifications (e.g., fluorination) alter the physicochemical properties of this compound?

Substitution at the 5-position of the pyridine ring (e.g., with -CF3_3 or -Br) significantly impacts solubility and bioactivity, as seen in 4-trifluoromethylnicotinamide synthesis . Key steps:

  • Electrophilic substitution : Use NaNO2_2/H2_2SO4_4 for nitration, followed by halogen exchange.
  • Nucleophilic displacement : Replace halogens with tert-butylamine under Pd-catalyzed conditions.

Q. What mechanistic insights explain the oxidative degradation of this compound in environmental systems?

In acidic aqueous media, peroxomonosulfate (HSO5_5^-) oxidizes the tertiary amine via a proton-assisted pathway, generating sulfonic acid byproducts. Rate laws suggest first-order dependence on both oxidant and substrate concentrations .

Q. Data Contradictions and Recommendations

  • Synthetic yields : Some studies report >90% yields for tert-butylamino derivatives , while others note challenges with steric hindrance . Optimization via microwave-assisted synthesis is advised.
  • Enzyme interactions : While computational models predict binding to NAPRT , experimental validation is lacking. Prioritize in vitro assays to resolve discrepancies.

Eigenschaften

IUPAC Name

2-(tert-butylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)12-8-7(9(13)14)5-4-6-11-8/h4-6H,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZQIUDTUICWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563458
Record name 2-(tert-Butylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460044-25-1
Record name 2-(tert-Butylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.